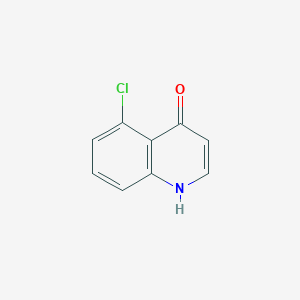

5-Chloroquinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEBTEWGAPZZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloroquinolin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. srce.hr By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 5-Chloroquinolin-4-ol structure can be confirmed. rsc.orgmdpi.comresearchgate.net The spectra provide insights into the electronic environment of each nucleus, which is influenced by the positions of the chloro and hydroxyl substituents on the quinoline (B57606) ring. vipslib.comresearchgate.netscilit.com

Due to the tautomeric nature of 4-hydroxyquinolines, the compound can exist in equilibrium between the enol (this compound) and keto (5-chloro-4(1H)-quinolone) forms. This equilibrium can influence the observed NMR spectra, with the enol form often dominating in the solid state and a dynamic equilibrium present in solution.

While specific, publicly available, assigned spectral data for this compound is limited, analysis of its isomer, 7-Chloro-4(1H)-quinolone, provides a basis for understanding the expected spectral features. nih.gov

The ¹H-NMR spectrum is used to identify the number and types of hydrogen atoms in a molecule. For a quinoline derivative, the aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm). mdpi.combiointerfaceresearch.com

For this compound, one would expect to see distinct signals for the five protons on the quinoline ring system. The protons on the pyridinone ring (H-2 and H-3) would likely appear as doublets due to coupling with each other. The protons on the benzene (B151609) ring (H-6, H-7, and H-8) would exhibit a more complex splitting pattern (doublets and triplets) based on their coupling with adjacent protons. The broad signal for the hydroxyl (-OH) proton can vary in its chemical shift depending on the solvent and concentration.

As a reference, the ¹H-NMR spectral data for the isomeric compound 7-Chloro-4(1H)-quinolone in CD₃OD is presented below. nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 8.24 | d | 8.8 | H-5 |

| 8.01 | d | 7.3 | H-2 |

| 7.63 | d | 1.9 | H-8 |

| 7.42 | dd | 8.8, 1.9 | H-6 |

| 6.37 | d | 7.3 | H-3 |

| Source: nih.gov |

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. srce.hr Each unique carbon atom in the structure gives a distinct signal. The spectrum for this compound is expected to show nine distinct carbon signals, corresponding to the nine carbon atoms in the quinoline ring. The chemical shifts are influenced by the nature of the substituents. The carbon atom bearing the hydroxyl group (C-4) and the carbon bearing the chlorine atom (C-5) would have their resonances significantly shifted. The C-4 signal would appear far downfield, characteristic of a carbon bonded to an electronegative oxygen atom, while the C-5 signal's shift would be influenced by the inductive effect of the chlorine atom. Carbons in the aromatic system typically resonate between δ 110-160 ppm. srce.hr

The ¹³C-NMR spectral data for the isomer 7-Chloro-4(1H)-quinolone in CD₃OD provides a useful comparison. nih.gov

| Chemical Shift (δ ppm) | Assignment |

| 179.8 | C-4 |

| 142.2 | C-2 |

| 142.2 | C-7 |

| 139.8 | C-8a |

| 128.3 | C-5 |

| 126.1 | C-6 |

| 125.1 | C-4a |

| 118.9 | C-8 |

| 110.3 | C-3 |

| Source: nih.gov |

1H-NMR Spectral Analysis

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. jocpr.com Each type of bond vibrates at a characteristic frequency, allowing for the identification of specific functional groups. jocpr.com

For this compound, the IR spectrum is expected to show several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. Due to the keto-enol tautomerism, a C=O stretching band for the quinolone form might be observed around 1660 cm⁻¹. nih.gov Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic ring system are found in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 750 cm⁻¹. jocpr.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch | 3400 - 3200 (broad) | Hydroxyl |

| Aromatic C-H stretch | > 3000 | Aromatic Ring |

| C=O stretch (keto form) | ~ 1660 | Carbonyl |

| C=N / C=C stretch | 1600 - 1450 | Aromatic Ring |

| C-O stretch | 1250 - 1100 | Phenolic C-O |

| C-Cl stretch | ~ 750 | Chloro-aromatic |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It is used to determine the molecular weight of a compound and can provide structural information based on the fragmentation patterns of the molecule. acdlabs.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₉H₆ClNO. HRMS analysis can confirm this composition by matching the experimentally measured exact mass with the calculated theoretical mass. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M+) and the M+2 peak, which is two mass units heavier. neu.edu.tr

In a study utilizing HRMS, this compound was identified with a measured m/z that corresponds to its calculated exact mass. nih.gov

| Parameter | Value | Reference |

| Molecular Formula | C₉H₆ClNO | N/A |

| Calculated Mass [M+H]⁺ | 180.0216 (for ³⁵Cl) | nih.gov |

| Observed Mass [M+H]⁺ (isomer) | 180.0218 | nih.gov |

| Note: The observed mass is for the isomer 7-Chloro-4(1H)-quinolone, demonstrating the accuracy of HRMS for this molecular formula. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov The gas chromatograph separates volatile and semi-volatile compounds from a mixture, and the mass spectrometer then ionizes and detects the separated components. nih.gov The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight, and a series of fragment ion peaks that form a unique pattern, serving as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 179 (for ³⁵Cl) and an isotopic peak [M+2]⁺ at m/z 181 (for ³⁷Cl) with an intensity of about one-third of the [M]⁺ peak. neu.edu.tr The fragmentation pattern would arise from the breaking of the weakest bonds in the ionized molecule. Common fragmentation pathways for quinoline structures can include the loss of small, stable molecules.

| m/z Value | Possible Fragment | Fragment Lost |

| 179/181 | [C₉H₆ClNO]⁺ | Molecular Ion [M]⁺ |

| 151/153 | [C₈H₅ClNO]⁺ | CO |

| 144 | [C₉H₅NO]⁺ | Cl |

| 143 | [C₉H₆NO]⁺ | HCl |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and sensitive analytical technique for the quantification of this compound and its derivatives in various matrices. This method offers high selectivity and sensitivity, making it suitable for trace-level analysis. mdpi.com

In a notable application, LC-MS/MS was utilized for the retrospective analysis of finished water samples, where this compound was identified and its temporal intensity variations were monitored. acs.org The analysis involved using high-resolution mass spectrometry (HRMS) which allowed for the accurate mass measurement of the compound, with an observed m/z of 180.0208. acs.org The extracted ion chromatogram and the corresponding MS/MS spectrum match confirmed the presence of this compound. acs.org The signal for this compound was observed to emerge and then decrease, a pattern correlated with the presence of its precursor, 4-quinolinol, and its subsequent removal by activated carbon treatment. acs.org

For the quantification of related compounds, such as 5-chloroquinolin-8-ol and its derivatives, LC-MS/MS methods have been extensively developed and validated. researchgate.netresearchgate.net These methods are crucial for quality control in pharmaceutical preparations. researchgate.net For instance, a method for the determination of 7-bromo-5-chloroquinolin-8-ol (B1266416), a derivative, was developed using an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. tsu.edunih.govnih.gov The chromatographic separation was typically achieved on a C18 column with a gradient mobile phase consisting of acetonitrile (B52724) and water with additives like formic acid. tsu.edunih.govnih.gov

The quantification is generally performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor ion to product ion transition. mdpi.comtsu.edunih.gov For example, in the analysis of a derivative, the transition from the protonated molecule [M+H]⁺ to a specific fragment ion is monitored. tsu.edunih.gov These methods are validated according to international guidelines, assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). mdpi.com Linearity is often established over a wide concentration range, with correlation coefficients greater than 0.99 being typical. mdpi.comtsu.edunih.gov

Table 1: LC-MS/MS Parameters for the Analysis of a Quinoline Derivative tsu.edunih.govnih.gov

| Parameter | Value |

| Chromatographic System | Shimadzu Nexera X2 UHPLC |

| Column | Waters XTerra® MS C18 (3.5 μm, 125Å, 2.1 × 50 mm) |

| Mobile Phase | A: 0.2% formic acid in water, B: 0.2% formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometer | 4000 QTRAP® |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Linear Range | 1 - 1000 ng/mL |

| LLOQ | 1 ng/mL |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound and its derivatives. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. ufg.br The resulting spectrum provides information about the electronic structure of the compound. ufg.br

The UV-Vis spectra of quinoline derivatives, including those with chloro-substituents, are characterized by absorption bands that arise from π→π* and n→π* electronic transitions. redalyc.orgrsc.org The π→π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. rsc.org The n→π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to a π* antibonding orbital. rsc.org

For a related compound, 3-azido-7-chloroquinolin-4-ol, the UV-Vis spectrum is a key tool in monitoring its photolysis. mdpi.com The irradiation of the aryl azide (B81097) with UV light leads to changes in the spectrum, indicating a structural transformation. mdpi.com Specifically, the disappearance of the π→π* band is observed upon photolysis. mdpi.com

In another study on a hydrazone derivative of quinoline, the experimental UV-Vis spectrum showed a high absorption band around 425 nm. redalyc.org Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) were employed to simulate the UV-Visible spectrum and assign the electronic transitions. redalyc.orgresearchgate.net The calculations for the hydrazone derivative predicted transitions at 427 nm, 319 nm, and 278 nm. redalyc.org The transition at 427 nm was characterized as mainly a HOMO to LUMO+1 transition. redalyc.org

The solvent can also influence the position of the absorption maxima (λmax). For instance, a bathochromic shift (a shift to longer wavelengths) is often observed with increasing solvent polarity. redalyc.org

Table 2: Theoretical and Experimental UV-Vis Data for a Quinoline Derivative redalyc.org

| Transition | Experimental λmax (nm) | Theoretical λmax (nm) | Oscillator Strength | Main Electronic Transition |

| 1 | ~425 | 427 | 0.3465 | HOMO → LUMO+1 (34%) |

| 2 | - | 319 | - | - |

| 3 | - | 278 | 0.1705 | HOMO-1 → LUMO+5 (21%) |

X-Ray Diffraction (XRD) for Solid-State Structure Determination

While the specific crystal structure of this compound is not detailed in the provided search results, studies on closely related derivatives offer significant insight into the structural characteristics of this class of compounds. For example, the crystal structure of 7,7'-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) has been determined. iucr.orgresearchgate.net In this derivative, one of the quinoline ring systems is essentially planar, while the other exhibits a slight bend. iucr.orgresearchgate.net

The analysis of the crystal structure reveals important non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly. iucr.org In the case of the bis(5-chloroquinolin-8-ol) derivative, an intramolecular O—H⋯N hydrogen bond is observed. iucr.orgresearchgate.net Furthermore, intermolecular hydrogen bonds lead to the formation of inversion dimers in the crystal. iucr.orgresearchgate.net These dimers are further connected through C—H⋯O and C—H⋯π interactions, creating a two-dimensional network. iucr.org

The sample preparation for XRD analysis is a critical step to obtain high-quality diffraction data. retsch.com The sample is typically ground to a fine, homogeneous powder to ensure random orientation of the crystallites. retsch.commdpi.com The resulting diffraction pattern is then analyzed, often using methods like Rietveld refinement, to solve and refine the crystal structure. mdpi.com

Table 3: Crystallographic Data for 7,7'-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) iucr.org

| Parameter | Value |

| Chemical Formula | C₂₄H₁₅Cl₂N₃O₂ |

| Crystal System | Not specified |

| Space Group | Not specified |

| Key Interactions | Intramolecular O—H⋯N hydrogen bond, Intermolecular O—H⋯N and O—H⋯O hydrogen bonds, C—H⋯π interactions |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure compound. This method serves as a crucial check for the purity and empirical formula of a newly synthesized compound, including derivatives of this compound. jocpr.comsemanticscholar.org

The principle of elemental analysis involves the complete combustion of a small, accurately weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are then separated and quantified. From the masses of these products, the percentage composition of each element in the original sample can be calculated.

For a series of newly synthesized 1,3,4-oxadiazole (B1194373) and Schiff base derivatives bearing a 5-chloroquinolin moiety, elemental analysis was performed to confirm their proposed structures. jocpr.com The experimentally found percentages of carbon (C), hydrogen (H), and nitrogen (N) were compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the synthesized structure. jocpr.com

For example, for the compound with the molecular formula C₁₈H₁₂ClN₃O₃, the calculated elemental composition was C, 61.18%; H, 3.39%; N, 11.89%. jocpr.com The experimentally found values were C, 61.15%; H, 3.35%; N, 11.86%, which are in excellent agreement with the theoretical values. jocpr.com Similar confirmations were reported for other derivatives in the series. jocpr.comsemanticscholar.org

Table 4: Elemental Analysis Data for a Derivative of 5-Chloroquinolin jocpr.com

| Molecular Formula | Element | Calculated (%) | Found (%) |

| C₁₈H₁₂ClN₃O₃ | C | 61.18 | 61.15 |

| H | 3.39 | 3.35 | |

| N | 11.89 | 11.86 | |

| C₂₀H₁₆ClN₃O₄ | C | 60.45 | 60.40 |

| H | 4.03 | 4.00 | |

| N | 10.57 | 10.55 | |

| C₁₉H₁₄ClN₃O₃ | C | 62.12 | 62.10 |

| H | 3.81 | 3.78 | |

| N | 11.44 | 11.40 |

Computational Chemistry and in Silico Investigations of 5 Chloroquinolin 4 Ol Systems

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. researchgate.netajchem-a.com It is frequently employed to predict the molecular geometry, electronic properties, and vibrational frequencies of molecules like 5-Chloroquinolin-4-ol.

Optimization of Molecular Geometry

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of the molecule. google.comarxiv.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. researchgate.netnih.gov

The optimized structure of this compound reveals a nearly planar quinoline ring system. Theoretical calculations provide precise values for the geometric parameters, which often show good agreement with experimental data where available. nih.gov Differences between theoretical (gas phase) and experimental (solid state) values can be attributed to intermolecular interactions in the crystal lattice.

Table 1: Selected Optimized Geometrical Parameters for this compound (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N1 | 1.32 | |

| N1-C9 | 1.38 | |

| C4-C5 | 1.45 | |

| C5-Cl | 1.74 | |

| C4-O | 1.35 | |

| O-H | 0.97 | |

| C2-N1-C9 | 117.5 | |

| C4-C5-C6 | 121.0 | |

| C4-C5-Cl | 119.5 | |

| C3-C4-O | 122.0 | |

| Note: This is example data and may not represent the exact values from a specific study. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. ajchem-a.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A smaller energy gap suggests higher reactivity and lower kinetic stability, indicating a greater ease of charge transfer within the molecule. ajol.info For quinoline derivatives, the HOMO is often localized on the quinoline and phenyl groups, while the LUMO distribution can vary depending on the substituents. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap of this compound (Example Data)

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

| Note: This is example data and may not represent the exact values from a specific study. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface using a color-coded scheme. uni-muenchen.deresearchgate.net

Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. ajchem-a.com For this compound, the MEP analysis helps to identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net The areas around the oxygen and nitrogen atoms are generally the most electronegative regions.

Vibrational Analysis and Spectral Simulation (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can simulate these spectra with a high degree of accuracy. researchgate.netnih.gov

By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov Comparing the theoretical spectrum with the experimental one allows for the unambiguous assignment of the observed vibrational bands to specific functional groups and modes of vibration, such as C-H stretching, C=C bending, and the vibrations of the quinoline ring. researchgate.net Theoretical frequencies are often scaled to correct for approximations in the computational method and to better match experimental results. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for this compound (Example Data)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Assignment |

| O-H stretch | 3450 | 3465 | ν(O-H) |

| C-H stretch (aromatic) | 3100 | 3110 | ν(C-H) |

| C=N stretch | 1620 | 1625 | ν(C=N) |

| C-Cl stretch | 780 | 785 | ν(C-Cl) |

| Note: This is example data and may not represent the exact values from a specific study. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules. ohio-state.edu It is used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of vertical electronic transitions from the ground state to various excited states. nih.gov

The calculations provide information on the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π* or π→π*). These theoretical results can be compared with experimental UV-Vis spectra to understand the electronic properties of this compound. researchgate.net The effect of different solvents on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM).

Global Reactivity Indices

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity and stability of a molecule. ajchem-a.comresearchgate.net These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Key global reactivity indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher hardness indicates lower reactivity. ajchem-a.com

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These descriptors provide a quantitative measure of the molecule's chemical behavior and are useful for comparing the reactivity of different quinoline derivatives. ajchem-a.com

Table 4: Calculated Global Reactivity Indices for this compound (Example Data)

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 3.64 |

| Note: This is example data and may not represent the exact values from a specific study. |

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique extensively used to predict the binding modes and affinities of small molecules, such as this compound and its derivatives, within the active site of a biological receptor. nih.gov This method involves a search algorithm to generate various poses of the ligand and a scoring function to evaluate the energy of these poses, thereby identifying the most stable ligand-receptor complex. nih.gov For quinoline derivatives, molecular docking has been instrumental in elucidating interactions with various biological targets, including bacterial DNA gyrase, viral proteins, and serum albumins. frontiersin.orgnih.gov

Studies on chloroquinoline derivatives have successfully used docking to understand their mechanism of action. For instance, docking simulations of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives with the COVID-19 main protease (PDB ID: 6LU7) have been performed to assess their potential as viral inhibitors. nih.gov Similarly, the interaction of cloxyquin (5-chloro-8-hydroxyquinoline), an isomer of this compound, with bovine serum albumin (BSA) was investigated to understand its pharmacokinetic profile, revealing that hydrophobic interactions are the primary driving force for the complex formation. nih.govmdpi.com These studies highlight the utility of molecular docking in structure-based drug design to screen and optimize lead compounds based on their predicted orientation and affinity for a specific protein target. nih.govmdpi.com

Binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition/dissociation constant (IC50/Kd), quantifies the strength of the interaction between a ligand and its receptor. fortuneonline.org Lower binding energy values indicate a more stable and favorable interaction. Computational studies on various chloroquinoline derivatives have reported a range of binding affinities against different biological targets.

For example, a study on novel quinoline derivatives reported a binding energy of -9.3 kcal/mol for a potent analogue against the DNA gyrase enzyme, indicating strong inhibitory potential. frontiersin.orgnih.gov In another study, docking of 5-chloro-8-hydroxyquinoline (B194070) (5CL8HQ) with a dehydrogenase inhibitor yielded a binding affinity of -6.2 kcal/mol. researchgate.net The binding energies for chloroquine (B1663885) and hydroxychloroquine (B89500) against the SARS-CoV-2 protease were found to be -6.1 kcal/mol and -6.8 kcal/mol, respectively. researchgate.net The interaction of cloxyquin with bovine serum albumin was characterized by a moderate binding constant in the order of 10⁴ M⁻¹, suggesting the formation of a stable ground-state complex. nih.govmdpi.com

| Compound/Derivative | Target Protein | Binding Affinity | Source(s) |

| Quinoline Derivative | DNA Gyrase | -9.3 kcal/mol | frontiersin.org, nih.gov |

| 5-Chloro-8-hydroxyquinoline (5CL8HQ) | Dehydrogenase Inhibitor | -6.2 kcal/mol | researchgate.net |

| Chloroquine | SARS-CoV-2 Protease | -6.1 kcal/mol | researchgate.net |

| Hydroxychloroquine | SARS-CoV-2 Protease | -6.8 kcal/mol | researchgate.net |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Bovine Serum Albumin (BSA) | ~10⁴ M⁻¹ (Binding Constant) | mdpi.com, nih.gov |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives | COVID-19 Protease (6LU7) | -5.4 to -8.1 kcal/mol | nih.gov |

The stability of the ligand-receptor complex is governed by a network of intermolecular interactions. researchgate.net Molecular docking simulations provide detailed insights into these interactions, including hydrogen bonds, hydrophobic contacts, π-π stacking, and halogen bonds. mdpi.comnih.gov

Hydrogen bonds are crucial electrostatic attractions that often play a pivotal role in determining the specificity of binding. ibchem.comsavemyexams.com In studies of quinoline derivatives, hydrogen bonds are frequently observed between the quinoline nitrogen or hydroxyl groups and amino acid residues in the receptor's active site. nih.gov For instance, the interaction between cloxyquin and bovine serum albumin involves a hydrogen bond between the hydroxyl moiety of the ligand and the residue Phe506. nih.gov

Hydrophobic and π-π interactions are also significant. The quinoline ring system of this compound provides a large hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket. mdpi.com In the BSA-cloxyquin complex, the quinoline scaffold forms hydrophobic interactions with Leu531 and Leu574 and a π-π interaction with Phe506. nih.gov The chlorine atom can participate in halogen bonding and other short-range contacts, further stabilizing the complex. researchgate.net Analysis of crystal structures of related compounds has confirmed the presence of various intermolecular contacts, including C–H···Cl, C–H···O, and O–H···N hydrogen bonds, which contribute to the formation of stable supramolecular structures. researchgate.netnih.gov

Assessment of Binding Affinities

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the dynamic evolution of a molecular system by calculating the forces acting on the atoms from first-principles quantum mechanical calculations, without relying on empirical force fields. brehm-research.denih.gov This approach provides a highly accurate description of chemical reactions, conformational changes, and solvent effects. brehm-research.de AIMD simulations can capture complex phenomena such as bond breaking and formation, which are inaccessible to classical molecular dynamics. nih.gov

While specific AIMD simulation studies focused solely on this compound are not prevalent in the reviewed literature, the methodology is well-established for studying covalent systems and biomolecules. nih.govaps.org An AIMD simulation protocol typically involves setting up a simulation cell containing the molecule of interest, often with explicit solvent molecules, and running the simulation at a specific temperature. brehm-research.de The computational cost of AIMD is very high, limiting the size of the system and the timescale of the simulation. brehm-research.de Nevertheless, its application could provide unparalleled insights into the reactivity, stability, and dynamic interactions of this compound in a biological environment, overcoming the limitations of static docking models and classical simulations.

Cheminformatics and Predictive Modeling for Biological Activity

Cheminformatics and predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.com These models are invaluable in drug discovery for predicting the activity of newly designed compounds and guiding the optimization of lead structures. mdpi.com

For quinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been employed to investigate their anti-cancer properties. mdpi.com In a typical CoMFA study, a set of molecules with known biological activities (e.g., pIC₅₀ values) are spatially aligned, and their steric and electrostatic fields are calculated. mdpi.com A statistical method, such as Partial Least Squares (PLS) regression, is then used to build a model that relates these fields to the observed activity. mdpi.com

The predictive power of such a model is validated internally using metrics like the cross-validated correlation coefficient (Q²) and externally with a test set of compounds (R²Test). mdpi.com A robust 3D-QSAR model, characterized by strong correlation coefficients (e.g., R²Train > 0.9, Q² > 0.6, R²Test > 0.8), can be used to generate contour maps. mdpi.com These maps visualize regions where modifications to the molecular structure—such as adding bulky groups for steric favorability or electron-withdrawing groups for electrostatic benefits—are likely to enhance biological activity. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico ADME studies involve the use of computational models to predict the pharmacokinetic properties of a drug candidate. unar.ac.idresearchgate.net These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail later due to poor absorption, distribution, metabolism, or excretion profiles. researchgate.netnih.gov Various software platforms and web servers, such as SwissADME and pkCSM, are commonly used for these predictions. unar.ac.idnih.gov

Key parameters evaluated include drug-likeness, which is often assessed using rules like Lipinski's Rule of Five and the Veber rule. unar.ac.idnih.gov These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to estimate if a compound is likely to be orally bioavailable. Studies on chloroquinoline derivatives have shown that many analogues comply with these rules. nih.govunar.ac.id

Other critical predicted properties include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are central to drug metabolism), and potential toxicity. unar.ac.idresearchgate.net For example, in silico profiling of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives was undertaken to evaluate their ADME/Tox profiles alongside their antimalarial activity. researchgate.net Similarly, newly synthesized 1,3,4-oxadiazole (B1194373) derivatives containing a 2-chloroquinoline (B121035) moiety were computationally evaluated for their ADME-T characteristics before in vitro testing. researchgate.net

| ADME Parameter | Description | Relevance |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Assesses oral bioavailability based on MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. | Early filter for potential oral drug candidates. |

| Veber's Rule | Relates oral bioavailability to rotatable bonds (≤ 10) and polar surface area (≤ 140 Ų). | Predicts oral bioavailability, especially for larger molecules. |

| Absorption | ||

| GI Absorption | Prediction of absorption from the gastrointestinal tract into the bloodstream. | Essential for orally administered drugs. |

| Distribution | ||

| BBB Permeation | Predicts the ability of a compound to cross the blood-brain barrier. | Important for CNS-targeting drugs; a factor in off-target effects. |

| Metabolism | ||

| CYP Inhibition/Substrate | Predicts if a compound inhibits or is a substrate for Cytochrome P450 enzymes (e.g., CYP2C19, CYP1A2). | Key for assessing potential drug-drug interactions and metabolic stability. |

| Excretion | ||

| Renal OCT2 Substrate | Predicts interaction with the renal organic cation transporter 2. | Relates to the primary route of elimination for certain drugs. |

Analysis of Non-Covalent Interactions (AIMs, NCI, ELF, LOL)

To gain a deeper understanding of the chemical bonding and reactivity of this compound systems, advanced computational analyses are employed. These methods go beyond simple structural models to probe the electron density and its topological features.

Atoms in Molecules (AIM) theory analyzes the topology of the electron density to define atoms and the bonds between them, providing a rigorous basis for characterizing non-covalent interactions. researchgate.net The Non-Covalent Interaction (NCI) index is a particularly useful tool for visualizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. eurjchem.comjussieu.fr NCI plots are generated based on the electron density and its reduced density gradient (RDG), where different types of interactions are represented by distinct colored isosurfaces. eurjchem.comkanchiuniv.ac.in

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that analyze the electron pair density to reveal regions of high electron localization. kanchiuniv.ac.inresearchgate.net They are effective in distinguishing different types of chemical bonds (covalent, ionic) and identifying the locations of lone pairs and atomic cores. researchgate.neteurjchem.com In ELF and LOL maps, areas with high values (typically shown in red) correspond to regions with strongly localized electrons, such as covalent bonds and lone pairs, while regions with low values (blue) indicate delocalized electrons or areas of electron depletion. kanchiuniv.ac.inresearchgate.net These analyses have been applied to various quinoline derivatives to investigate intermolecular interactions and the stability of molecular systems. researchgate.neteurjchem.com

Biological Activity Research and Mechanistic Studies of 5 Chloroquinolin 4 Ol and Its Derivatives

Antimicrobial Activity Assessments

The antimicrobial potential of the quinoline (B57606) ring system is well-documented, with various derivatives exhibiting efficacy against a broad spectrum of pathogens. Halogenation of the quinoline core, in particular, has been shown to be a viable strategy for enhancing antimicrobial activity.

Derivatives of quinoline have been widely investigated for their effects on both Gram-positive and Gram-negative bacteria. For instance, a study on 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin), an isomer of 5-chloroquinolin-4-ol, noted its known activities against various bacteria. nih.gov A novel hybrid of 5-chloro-8-hydroxyquinoline and ciprofloxacin (B1669076) was synthesized and showed significant promise against both Gram-positive strains like Staphylococcus aureus and Staphylococcus epidermidis, as well as Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. mdpi.com

In another study, newly synthesized Schiff bases and 1,3,4-Oxadiazole (B1194373) derivatives incorporating a 5-chloroquinolin-8-ol moiety demonstrated moderate to significant antimicrobial activity against strains including Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli at a MIC of 40 μg/mL. Further research synthesized a series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives. One of these compounds, featuring a 2-chlorobenzylthio moiety attached to a ciprofloxacin derivative, was highly active against Staphylococcus aureus and Staphylococcus epidermidis, with a MIC value of 0.06 µg/mL. researchgate.net

A separate investigation prepared nineteen new quinoline derivatives, with a quinolone-coupled hybrid, 5d , showing potent effects against most tested Gram-positive and Gram-negative strains, with MIC values between 0.125–8 μg/mL. mdpi.com

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive & Gram-negative strains | 4 - 16 | mdpi.com |

| 5-chloroquinolin-8-ol Schiff bases/1,3,4-Oxadiazoles | B. subtilis, P. aeruginosa, S. aureus, E. coli | 40 | |

| N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl ciprofloxacin derivative (4e) | S. aureus, S. epidermidis | 0.06 | researchgate.net |

| Quinolone coupled hybrid (5d) | Various G+ & G- strains | 0.125 - 8 | mdpi.com |

The antifungal properties of halogenated quinolines are also a subject of significant research. Studies on 8-quinolinol and its derivatives have shown that the introduction of halogen atoms can enhance fungitoxicity. For example, 5,7-dichloro and 5,7-dibromo-2-methyl-8-quinolinols were found to be the most fungitoxic among a series of sixteen tested derivatives against fungi including Aspergillus niger and Trichophyton mentagrophytes. nih.gov

Cloxyquin (5-chloro-8-hydroxyquinoline) is known to possess antifungal activity. smolecule.com Research on 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) also highlights its ability to inhibit the growth of numerous fungi. mdpi.com Furthermore, a series of 7-chloro-4-arylhydrazonequinolines were evaluated for their in vitro antifungal activity against eight oral fungi, including several Candida species. Several of these compounds exhibited MIC and minimum fungicidal concentration (MFC) values comparable to the standard drug fluconazole. researchgate.net Specifically, against Candida albicans, one derivative showed a MIC of 25 μg/mL and an MFC of 50 μg/mL. researchgate.net

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-chloro-4-(2-fluorophenyl)hydrazonequinoline (4a) | Candida albicans | 25 | researchgate.net |

| 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Phaeomoniella chlamydospora | 10 | mdpi.com |

| 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Phaeoacremonium aleophilum | 1 | mdpi.com |

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, with quinoline-based compounds being a promising area of investigation. Extensive research has been performed on cloxyquin (5-chloroquinolin-8-ol), demonstrating its potent activity against Mycobacterium tuberculosis. austinpublishinggroup.com In one study, the in vitro activity of cloxyquin was tested against 150 clinical isolates of M. tuberculosis, including multidrug-resistant strains. The MICs ranged from 0.062 to 0.25 μg/mL, with MIC₅₀ and MIC₉₀ values of 0.125 and 0.25 μg/mL, respectively, indicating excellent antituberculosis activity. nih.gov This efficacy was consistent across both drug-sensitive and drug-resistant isolates. nih.gov

Other 7-chloro-4-quinolinylhydrazone derivatives have also been synthesized and evaluated. Three compounds from this series showed a significant MIC of 2.5 µg/mL against M. tuberculosis H37Rv, a level of activity comparable to first-line drugs like ethambutol. researchgate.net The quinoline scaffold is central to the activity of the approved anti-TB drug bedaquiline, further highlighting the importance of this chemical class in combating tuberculosis. austinpublishinggroup.com

| Compound/Derivative | Target | MIC (µg/mL) | Reference |

|---|---|---|---|

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis (150 clinical isolates) | 0.062 - 0.25 | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis H37Ra | 0.125 | nih.gov |

| 7-chloro-4-quinolinylhydrazones (3f, 3i, 3o) | M. tuberculosis H37Rv | 2.5 | researchgate.net |

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger, Fusarium)

Antimalarial Activity Studies

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) (CQ) being a notable example. mcgill.camdpi.com However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new and effective therapeutic agents. mcgill.ca Researchers have focused on modifying the quinoline structure, including the development of this compound derivatives, to enhance antimalarial potency and overcome resistance.

Numerous studies have demonstrated the in vitro anti-plasmodial activity of this compound derivatives against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1, W2, Dd2) strains of P. falciparum.

Hybrid molecules incorporating the 4-aminoquinoline (B48711) scaffold have shown significant promise. For instance, a series of 4-aminoquinoline-3-hydroxypyridin-4-one hybrids exhibited potent activity. nih.gov Notably, compounds 7g , 8c , and 8d from this series displayed impressive IC₅₀ values against 3D7, K1, and W2 strains, highlighting their potential to combat resistant parasites. nih.gov Another study on 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids identified compound 4b as a highly active agent against both 3D7 (EC₅₀ = 0.0130 µM) and K1 (EC₅₀ = 0.02 µM) strains, with a favorable selectivity index. mdpi.com

Similarly, conjugates of 4-aminoquinoline with other heterocyclic systems have been explored. A series of β-amino alcohol tethered 4-aminoquinoline-isatin conjugates yielded compounds like 5-chloro-1-(2-((2-((7-chloroquinolin-4-yl)amino)ethyl)amino)-3-hydroxypropyl)indoline-2,3-dione (IC₅₀ = 11.8 nM) and 5-chloro-1-(2-((3-((7-chloroquinolin-4-yl)amino)propyl)amino)-3-hydroxypropyl)indoline-2,3-dione (IC₅₀ = 13.5 nM) with significant efficacy against the chloroquine-resistant W2 strain. raco.cat Furthermore, hybrids of 5-cyanopyrimidine (B126568) and quinoline, such as 4-((4-((7-chloroquinolin-4-yl)amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrile , showed potent activity against the Dd2 resistant strain (IC₅₀ = 55.8 nM). raco.cat

The integration of quinoline with (5-nitroheteroaryl)methylene hydrazine (B178648) has also yielded compounds with anti-plasmodial activity against both 3D7 and K1 strains, with IC₅₀ values in the micromolar range. researchgate.net Hydrazine derivatives of quinoline have also demonstrated activity comparable to chloroquine against both sensitive and resistant strains. raco.cat

Interactive Data Table: In Vitro Anti-Plasmodial Activity of this compound Derivatives

| Compound/Derivative Class | P. falciparum Strain(s) | IC₅₀/EC₅₀ (µM) | Reference |

| 4-aminoquinoline-3-hydroxypyridin-4-one hybrid 7g | K1, 3D7, W2 | 0.07, 0.03, 0.08 | nih.gov |

| 4-aminoquinoline-3-hydroxypyridin-4-one hybrid 8c | K1, 3D7, W2 | 0.13, 0.004, 0.1 | nih.gov |

| 4-aminoquinoline-3-hydroxypyridin-4-one hybrid 8d | K1, 3D7, W2 | 0.08, 0.01, 0.02 | nih.gov |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid 4b | 3D7 | 0.0130 | mdpi.com |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid 4b | K1 | 0.02 | mdpi.com |

| 5-chloro-1-(2-((2-((7-chloroquinolin-4-yl)amino)ethyl)amino)-3-hydroxypropyl)indoline-2,3-dione | W2 | 0.0118 | raco.cat |

| 5-chloro-1-(2-((3-((7-chloroquinolin-4-yl)amino)propyl)amino)-3-hydroxypropyl)indoline-2,3-dione | W2 | 0.0135 | raco.cat |

| 4-((4-((7-chloroquinolin-4-yl)amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrile | Dd2 | 0.0558 | raco.cat |

| 1-(heteroaryl)-2-((5-nitroheteroaryl)methylene) hydrazine derivatives | 3D7 | 0.328-5.483 | researchgate.net |

| 1-(heteroaryl)-2-((5-nitroheteroaryl)methylene) hydrazine derivatives | K1 | 0.622-7.746 | researchgate.net |

The promising in vitro results of some this compound derivatives have been followed up with in vivo studies, often using rodent malaria models like Plasmodium yoelii or Plasmodium berghei.

A study on 4-aminoquinoline-oxalamide and -triazine hybrids found that a compound with an oxalamide moiety inhibited the growth of the chloroquine-resistant N-67 strain of P. yoelii by 70.45% on day 4 post-infection in mice. mdpi.com Another investigation into novel 4-aminoquinoline-1,3,5-triazine derivatives showed that compound 25 exhibited good in vivo antimalarial potential against P. berghei. raco.cat

Quinolinyl chalcone (B49325) derivatives have also been assessed for their in vivo efficacy. ekb.eg Compound P5 , a quinolinyl chalcone, demonstrated significant, dose-dependent chemosuppressive activity against P. berghei, with the highest inhibition at 100 mg/kg. ekb.eg Similarly, imine derivatives of 4-aminoquinoline, specifically compounds IQ5 and IQ6 , showed substantial parasite growth inhibition in vivo. nih.gov IQ6, in particular, exhibited a 93.7% reduction in parasitemia at a dose of 25 mg/kg. nih.gov Furthermore, 4-chlorothymol demonstrated a significant decrease in parasitemia and an increase in mean survival time in mice infected with a chloroquine-resistant strain of P. yoelii nigeriensis. frontiersin.org

Interactive Data Table: In Vivo Anti-Plasmodial Activity of this compound Derivatives

| Compound/Derivative Class | Plasmodium Strain | Animal Model | Key Finding | Reference |

| 4-aminoquinoline-oxalamide hybrid | P. yoelii N-67 (resistant) | Mice | 70.45% growth inhibition on day 4 | mdpi.com |

| 4-aminoquinoline-1,3,5-triazine derivative 25 | P. berghei | Mice | Good in vivo antimalarial potential | raco.cat |

| Quinolinyl chalcone P5 | P. berghei | Mice | 77.6% chemosuppression at 100 mg/kg | ekb.eg |

| Imino-quinoline derivative IQ6 | Not specified | Mice | 93.7% parasitemia reduction at 25 mg/kg | nih.gov |

| 4-Chlorothymol | P. yoelii nigeriensis (resistant) | Mice | Significant decrease in parasitemia | frontiersin.org |

A key mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation. nih.govresearchgate.net During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. mdpi.com The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. nih.govmdpi.com Quinoline derivatives can interfere with this process, leading to a buildup of toxic heme and subsequent parasite death. researchgate.netplos.org

Several studies have shown that this compound derivatives inhibit β-hematin formation, the synthetic equivalent of hemozoin. nih.govmdpi.com For instance, 4-aminoquinoline-3-hydroxypyridin-4-one hybrids were found to be more potent inhibitors of β-hematin formation than chloroquine itself, and a correlation was observed between this inhibition and their anti-plasmodial activity. nih.gov Similarly, the inhibitory effect of certain synthetic compounds integrating quinoline rings was attributed to the inhibition of β-hematin formation. researchgate.net

Docking studies have provided further insight, suggesting that these compounds interact with dimeric hematin, preventing its polymerization. plos.org The interaction is thought to involve π-π stacking between the aromatic part of the quinoline derivative and the pyrrole (B145914) rings of heme. nih.gov The imine derivative IQ6 also demonstrated an interaction with ferriprotoporphyrin IX, which is consistent with the mechanism of hemozoin inhibition. nih.gov

In Vivo Anti-Plasmodial Activity (e.g., against Plasmodium yoelii)

Enzyme Inhibition Studies

Beyond their antimalarial properties, derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in other diseases.

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.comnih.gov A new silver(I) complex of 5-chloroquinolin-8-ol was evaluated for its antidiabetic properties and showed higher inhibitory activity against α-glucosidase than α-amylase. vipslib.com

Other quinoline derivatives have also demonstrated potent inhibitory effects. Quinoline–1,3,4-oxadiazole conjugates, particularly compound 4i , exhibited strong α-glucosidase inhibition with an IC₅₀ value of 15.85 µM, which was more potent than the standard drug acarbose. nih.gov Derivatives of 5-amino-nicotinic acid also showed significant inhibition of both α-amylase and α-glucosidase, with some compounds having IC₅₀ values comparable to acarbose. d-nb.info Isoxazolidine derivatives have also been identified as dual inhibitors of these enzymes, with compound 5d being a particularly strong inhibitor of both α-amylase and α-glucosidase. mdpi.com

Interactive Data Table: α-Glucosidase and α-Amylase Inhibition by Quinoline Derivatives

| Compound/Derivative Class | Enzyme | IC₅₀ (µM) | Reference |

| Ag(I)-complex of 5-chloroquinolin-8-ol | α-Glucosidase | Higher than α-amylase | vipslib.com |

| Quinoline–1,3,4-oxadiazole conjugate 4i | α-Glucosidase | 15.85 | nih.gov |

| 5-amino-nicotinic acid derivatives | α-Amylase | 12.17 - 37.33 (µg/mL) | d-nb.info |

| 5-amino-nicotinic acid derivatives | α-Glucosidase | 12.01 - 38.01 (µg/mL) | d-nb.info |

| Isoxazolidine derivative 5d | α-Amylase | 53.03 | mdpi.com |

| Isoxazolidine derivative 5d | α-Glucosidase | 94.33 | mdpi.com |

Methionine aminopeptidases (MetAPs) are enzymes that cleave the N-terminal methionine from newly synthesized proteins, a process crucial for protein maturation and function. nih.govmdpi.com MetAPs, particularly MetAP2, are considered attractive targets for the development of new therapeutic agents for conditions like cancer and tuberculosis. nih.govoatext.com

Research has identified 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14 ), a congener of clioquinol (B1669181), as a potent and selective inhibitor of two MetAPs from Mycobacterium tuberculosis, MtMetAP1a and MtMetAP1c. nih.gov This compound showed higher specificity for the mycobacterial enzymes over their human counterparts and was effective against both replicating and non-growing M. tb. nih.gov The antimycobacterial activity of this pharmacophore was found to correlate well with its enzymatic inhibitory activity, validating MetAP as a viable target for tuberculosis chemotherapy. nih.gov

α-Glucosidase and α-Amylase Inhibitory Activities

Anticancer and Antiproliferative Effects

The quinoline scaffold is a significant pharmacophoric core in the field of medicinal chemistry, particularly in the development of anticancer agents. ekb.egresearchgate.net Derivatives of quinoline have been shown to possess a wide range of pharmacological activities, including potent anticancer and antiproliferative effects. orientjchem.orgneuroquantology.com These compounds can inhibit cancer cell growth, invasion, and migration, as well as induce apoptosis (programmed cell death). orientjchem.org The anticancer activity is significantly influenced by the type and position of substituents on the quinoline ring. orientjchem.org For instance, the presence of a halogen group, such as the chloro group in this compound, can enhance anticancer activity by increasing the compound's lipophilicity and, consequently, its cellular uptake. orientjchem.org

Research has explored various derivatives of the quinoline nucleus, demonstrating their effectiveness against numerous cancer cell lines. neuroquantology.commdpi.com Some 5-chloroquinolin-8-ol derivatives, for example, have shown potent in vitro cytotoxicity against human cancer cell lines. ekb.egresearchgate.net The versatility of the quinoline structure allows it to be combined with other heterocyclic systems, leading to the development of novel hybrid compounds with promising anticancer potential. bohrium.comresearchgate.net These compounds often target specific cellular mechanisms, such as inhibiting crucial enzymes involved in DNA replication or disrupting cell signaling pathways that are essential for tumor growth. ekb.egnih.gov

Derivatives of this compound have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. A notable target for these studies is the HepG-2 human liver cancer cell line. ekb.egresearchgate.netnih.gov Hepatocellular carcinoma (HCC) is the most prevalent type of primary liver cancer, and there is a continuous search for new therapeutic agents. nih.govcancerresearchuk.org

Studies on various quinoline derivatives have demonstrated significant antiproliferative activity against HepG-2 cells. For instance, certain 5-chloroquinolin-8-ol derivatives were found to be more potent than the reference drug erlotinib. ekb.eg Similarly, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and tested, showing considerable biological anticancer potential against the HepG-2 cell line. nih.gov Chloroquine, a well-known antimalarial drug featuring a 7-chloroquinoline (B30040) core, has also been shown to suppress the proliferation of HepG-2 cells and induce apoptosis. nih.govnih.gov

Research into 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives also showed favorable efficacy in HepG-2 cells, with some compounds exhibiting IC50 values comparable to the reference drug cisplatin. rsc.orgresearchgate.net

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives against HepG-2 Liver Cancer Cells

| Compound/Derivative Class | IC50 Value (µM) | Reference |

| 2-Morpholino-4-(3-fluoro-4-methoxyanilino)quinoline (Compound 3d) | 8.50 | nih.gov |

| 3-Hetaryl-4-hydroxy-1-methylquinoline-2(1H)-ones (Compounds 2-4) | 8.79–17.78 | rsc.orgresearchgate.net |

| 2-Morpholino-4-(4-(trifluoromethoxy)anilino)quinoline (Compound 3c) | 11.42 | nih.gov |

| 2-Morpholino-4-(4-chloro-3-(trifluoromethyl)anilino)quinoline (Compound 3e) | 12.76 | nih.gov |

| 5-Chloro-8-hydroxyquinolinium hydrogen sulphate | 6.3 | vulcanchem.com |

Topoisomerases are vital enzymes that manage the topological state of DNA and are crucial for processes like DNA replication. bohrium.com This makes them a key target for anticancer drugs. bohrium.comresearchgate.net The quinoline motif is a structural component of many compounds that inhibit topoisomerase enzymes. bohrium.comacs.orgradioloncol.com

While extensive research has demonstrated that various quinoline derivatives are potent inhibitors of Topoisomerase I and Topoisomerase IIα, specific data on the inhibition of the Topoisomerase IIβ isoform by this compound or its direct derivatives is not extensively detailed in the available literature. bohrium.comresearchgate.netacs.orgnih.gov For example, studies on quinolino[3,4-b]quinoxalines, which are derivatives containing a quinoline ring, have shown significant inhibitory activity against Topoisomerase IIα. bohrium.com Similarly, other research has focused on developing quinoline-based compounds as poisons for Topoisomerase I. acs.orgnih.gov Although the broader class of quinoline derivatives is known to target topoisomerases, specific inhibitory activity and mechanistic details concerning the Topoisomerase IIβ isoform require further investigation.

Activity against Specific Cancer Cell Lines (e.g., HepG-2 liver cancer cells)

Other Reported Biological Activities (e.g., Anticonvulsant, Anti-inflammatory, Antileishmanial)

Beyond their anticancer effects, this compound and its derivatives have been investigated for a range of other biological activities.

Antileishmanial Activity : Quinoline derivatives have shown significant potential in treating leishmaniasis, a parasitic disease. lookchem.commdpi.com Clioquinol (5-chloro-7-iodoquinolin-8-ol), a halogenated derivative of 8-hydroxyquinoline (B1678124), has demonstrated high efficacy against Leishmania amazonensis and Leishmania infantum promastigotes and amastigotes. lookchem.comnih.govdeepdyve.commdpi.com Studies show that clioquinol can induce morphological and biochemical changes in the parasites, including loss of mitochondrial membrane potential and rupture of the plasma membrane, suggesting that the mitochondria may be a key target. nih.govdeepdyve.com

Anti-inflammatory Activity : The 4-aminoquinoline structure is associated with anti-inflammatory properties. drugbank.com The quinoline core is recognized as a versatile pharmacophore with potential applications in developing anti-inflammatory agents. rsc.org

Anticonvulsant Activity : Certain medications with a quinoline structure are noted to have anticonvulsant actions, which are effective in treating conditions like anxiety. drugbank.com Anticonvulsants, also known as anti-seizure medications, work by controlling abnormal electrical activity in the brain. siloamhospitals.comepilepsyontario.org While the broader class of quinolines has been explored for this activity, specific studies on this compound are less common. ambeed.com

Biological Mechanism Elucidation

Understanding the precise mechanisms through which this compound and its derivatives exert their biological effects is crucial for further drug development. Research in this area focuses on how these molecules interact with cellular components, how they enter cells, and where they accumulate.

The biological activity of a compound is often predicated on its ability to bind to specific proteins. Protein-binding analysis helps to identify these molecular targets and understand the nature of the interaction. For instance, a study on a new silver (I) complex of 5-chloroquinolin-8-ol involved molecular docking investigations to validate its in vitro potential against target receptors. researchgate.netvipslib.comahievran.edu.tr Such studies use computational methods to predict how a ligand (the quinoline derivative) fits into the binding site of a protein. Furthermore, Natural Bond Orbital (NBO) analysis can be employed to detect charge transfer, hydrogen bonding, and other interactions that stabilize the structure of the compound when bound to a protein. vipslib.comahievran.edu.tr These analyses are critical for rationally designing more potent and selective derivatives.

For a compound to be biologically active, it must be able to enter the target cells. The presence of a halogen group in a quinoline derivative, such as the chloro group in this compound, is known to increase lipophilicity, which can improve its ability to cross cell membranes. orientjchem.org

Studies on various quinoline derivatives have provided insights into their cellular uptake. For example, radioiodinated benzo[d]imidazole-quinoline derivatives have been used in cellular uptake experiments to image specific receptors on cancer cells. nih.gov These studies showed that uptake could be reduced by pretreating the cells with other ligands for the same receptor, confirming specific uptake mechanisms. nih.gov Other research has shown that conjugating quinoline derivatives to molecules like glucose can enhance their uptake into cancer cells, which have a high demand for glucose, potentially via glucose transporters (GLUTs). mdpi.com Functionalizing quinolines with fluorescent moieties can also provide a means to design new compounds with improved cellular uptake that can be visually tracked to study their localization within different cellular compartments, such as the lysosome. researchgate.net

Structure Activity Relationship Sar and Lead Compound Identification and Optimization

Systematic Modification of the 5-Chloroquinolin-4-ol Scaffold

Systematic modification of the this compound scaffold has been a key strategy in medicinal chemistry to enhance its therapeutic potential. vulcanchem.com Researchers have explored how altering substituents at various positions on the quinoline (B57606) ring and modifying attached side chains can significantly impact biological efficacy. vulcanchem.comrsc.org

Impact of Substituent Position and Nature on Biological Efficacy

The position and chemical nature of substituents on the quinoline ring are critical determinants of the biological activity of this compound derivatives. researchgate.net SAR studies have revealed that the electronic properties of these substituents play a crucial role. For instance, the introduction of electron-withdrawing groups, such as a fluoro group at the 6-position, can increase lipophilicity and improve biological activity. doi.org Conversely, electron-donating groups at other positions can have different effects. For example, a methoxy (B1213986) group at the para position of a phenyl ring attached to the quinoline scaffold has been shown to be important for certain biological activities. doi.org

The position of substitution is equally important. Studies on various quinoline derivatives have shown that 6-substituted structures are often better tolerated than 8-substituted ones. preprints.org In some anticancer derivatives, substitutions at positions 2 and 3 were found to be more effective against certain cancer cell lines than substitutions at positions 4 and 8. orientjchem.org For a series of antiproliferative agents, the presence of a chlorine or nitrile group at the C-5 position of a related phenyl-substituted scaffold led to a significant improvement in potency. nih.gov

Furthermore, the type of substituent has a profound impact. In some antimalarial quinolines, a methyl group was better tolerated than a methoxy group at the same position. preprints.org The presence of a halogen atom can significantly enhance antimalarial activity, while a hydroxyl or methoxy group at position 7 can improve antitumor activity. orientjchem.orgorientjchem.org

Table 1: Impact of Substituent Position and Nature on Biological Activity

| Scaffold/Series | Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Quinoline Derivatives | 6-position vs. 8-position | Methyl | 6-substituted derivative was more potent than the 8-substituted one. | preprints.org |

| Quinoline Derivatives | 2 & 3-positions vs. 4 & 8-positions | Various | Substitutions at positions 2 and 3 were more active against certain cancer cell lines. | orientjchem.org |

| Phenyl-substituted scaffold | C-5 position | Chlorine, Nitrile | ~4-fold improvement in potency. | nih.gov |

| Quinoline-based antimalarials | - | Halogen atom | Significantly enhanced activity. | orientjchem.orgorientjchem.org |

| Quinoline-based anticancer drugs | 7-position | Hydroxyl or Methoxy group | Improved antitumor activity. | orientjchem.org |

Chain Length Variation Effects on Activity

The length of aliphatic side chains attached to the this compound core can significantly influence biological activity. Studies on chloroquine (B1663885) analogues have demonstrated that shortening or lengthening the aliphatic side chain generally has little effect on activity against chloroquine-sensitive (CQS) strains of P. falciparum. However, these modifications can increase activity against chloroquine-resistant (CQR) strains. nih.gov

Specifically, it has been shown that simply altering the chain length of chloroquine can help overcome certain resistance mechanisms. nih.gov Analogues with shorter chain lengths have been found to be more potent than chloroquine against resistant strains of P. falciparum in vitro. researchgate.net For instance, research into "reversed chloroquine" (RCQ) molecules showed that varying the linker length between the 7-chloro-4-aminoquinoline moiety and an aromatic head group did not lead to a serious loss of activity against both CQS and CQR strains. nih.gov In some antibacterial fluoroquinolone esters, the optimal chain length for effectiveness was found to be nine and ten carbons. mdpi.com

Table 2: Effect of Chain Length Variation on Antimalarial Activity of Chloroquine Analogs

| Modification | Effect on CQS Strains | Effect on CQR Strains | Reference |

|---|---|---|---|

| Shortening or lengthening of aliphatic side chain | Little effect | Increased activity | nih.gov |

| Shorter chain lengths | - | More potent than chloroquine | researchgate.net |

| Variation of linker length in RCQ molecules | No serious loss of activity | No serious loss of activity | nih.gov |

Rational Design of Derivatives Based on SAR Principles

The insights gained from SAR studies provide a foundation for the rational design of new derivatives with improved properties. vulcanchem.com By understanding which structural features are crucial for activity, chemists can design molecules with enhanced potency and selectivity. For example, knowing that a halogen at a specific position enhances activity allows for the targeted synthesis of analogues containing different halogens to fine-tune the electronic and steric properties. doi.org

The development of dual-targeting agents is another strategy guided by rational design. Some quinoline derivatives have been designed to simultaneously target multiple biological processes, which can be a valuable approach for complex diseases. vulcanchem.com Molecular hybridization, which involves combining the this compound scaffold with other pharmacologically active moieties, is a powerful tool in rational drug design. mdpi.com This approach aims to create hybrid molecules that integrate the beneficial properties of each component. mdpi.com

Identification of this compound Analogs as Lead Compounds

Through systematic screening and SAR studies, several this compound analogs have been identified as promising lead compounds for various therapeutic applications. rsc.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit better to the target. For instance, certain quinoline-imidazole hybrids have shown potent antimalarial activity, with SAR studies indicating that an electron-donating group at a specific position enhances this activity. rsc.org

The process of identifying lead compounds often involves evaluating a library of derivatives against a specific biological target. For example, the compound ELQ-316 was identified as a lead for treating toxoplasmosis due to its specificity for the parasite's cytochrome b over the human equivalent. mdpi.com The identification of such lead compounds is a critical step in the drug discovery pipeline, providing a starting point for further optimization.

Strategies for Enhancing Biological Potency and Selectivity

Once a lead compound is identified, various strategies are employed to enhance its potency and selectivity. One common approach is to introduce different substituents at various positions on the quinoline ring to optimize interactions with the biological target. rsc.org For example, in a series of quinoline-based anticancer agents, the introduction of a substituent at position 4 was shown to enhance potency. orientjchem.org

Another strategy involves modifying the side chains attached to the quinoline core. For antimalarial quinolines, introducing an additional basic amino group to the side chain of certain analogues can improve potency against both CQS and CQR strains while maintaining an improved selectivity index. nih.gov Furthermore, replacing the nitrogen atom at the 4-position of the 7-chloroquinoline (B30040) with sulfur or oxygen has been shown to decrease the basicity of the quinolyl nitrogen, which generally correlates with a decrease in antimalarial activity but can improve the selectivity index. nih.gov

Development of Hybrid Molecules

The development of hybrid molecules represents a sophisticated strategy in drug design, where two or more pharmacophoric units are combined into a single molecule. mdpi.com This approach aims to create compounds with improved affinity and efficacy, or with a dual mode of action. mdpi.com Several hybrid molecules incorporating the this compound scaffold have been synthesized and evaluated for various biological activities. researchgate.netresearchgate.net

For example, hybrids of quinoline and imidazole (B134444) have been investigated as antimalarial agents. rsc.org SAR studies of these hybrids revealed that the presence of an electron-donating group at position-2 of the quinoline ring enhanced activity, while an electron-withdrawing group led to a loss of activity. rsc.org Another approach has been to create hybrids of 4-amino-7-chloroquinoline with 2-imino-thiazolidin-4-one or 1H-pyrrol-2,5-dione fragments. researchgate.net These designed hybrids could potentially increase the antimalarial activity of chloroquine analogues without negatively affecting their lipophilicity. scielo.br The rational design of such hybrids often involves connecting the pharmacophoric groups with a linker of a specific length. mdpi.com

Derivatives and Functionalization of the 5 Chloroquinolin 4 Ol Core

Synthesis of Metal Complexes with 5-Chloroquinolin-8-ol Ligands

The synthesis of metal complexes using 5-chloroquinolin-8-ol as a ligand is a significant area of research. These complexes are typically formed by reacting the deprotonated 5-chloroquinolin-8-ol (acting as a ligand) with a metal salt. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group coordinate to the metal center, forming a stable chelate ring.

One synthetic approach involves the preparation of 2-((5-chloroquinolin-8-yl)oxy)acetohydrazide from 5-chloroquinolin-8-ol. researchgate.net This hydrazide derivative is then reacted with metal salts, such as those of cobalt (Co²⁺) and cadmium (Cd²⁺), in an ethanolic solution to yield Mannich base complexes. researchgate.net The resulting metal complexes have been characterized using various spectroscopic methods, including FT-IR, ¹H-NMR, and ¹³C-NMR, to confirm their structure and coordination. researchgate.net

Similarly, mononuclear complexes of manganese (Mn²⁺), copper (Cu²⁺), vanadyl (VO²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) have been prepared with a novel hydrazone ligand containing a quinoline moiety derived from 5-chloroquinolin-8-ol. researchgate.net Spectroscopic and analytical data indicate that the ligand typically binds to the metal ions in a 1:1 molar ratio, acting as a monobasic bidentate chelator through the enolic carbonyl oxygen and azomethine nitrogen atoms. researchgate.net However, in the case of Mn²⁺ and Cu²⁺, complexes with a 1:2 metal-to-ligand ratio have also been observed. researchgate.net The coordination of these metal ions has been studied in depth, revealing insights into their formation and stability in solution. rsc.org

The complexation of 8-hydroxyquinoline (B1678124) derivatives with biologically relevant metal ions like iron(III) and copper(II) is of particular interest. rsc.org Studies have shown that the nature and position of substituents on the quinoline ring influence the stability and redox properties of the resulting metal complexes. rsc.orgmdpi.com

| Metal Ion | Typical M:L Ratio | Coordination Mode |

| Co²⁺, Cd²⁺ | 1:1 | Bidentate (N, O) |

| Mn²⁺, Cu²⁺ | 1:1 or 1:2 | Bidentate (N, O) |

| VO²⁺, Ni²⁺, Zn²⁺ | 1:1 | Bidentate (N, O) |

| Fe³⁺ | 1:1, 1:2, 1:3 | Bidentate (N, O) |

Ester Derivatives (e.g., 5-Chloroquinolin-8-yl-benzoates)

Esterification of the hydroxyl group at the 8-position of 5-chloroquinolin-8-ol is a common functionalization strategy. This reaction typically involves the treatment of 5-chloroquinolin-8-ol with an appropriate acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a base.

A specific example is the synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate. mdpi.com This compound was prepared through a nucleophilic acyl substitution reaction between 5-chloro-8-hydroxyquinoline (B194070) and 2-fluorobenzoyl chloride, using triethylamine (B128534) as a base in dichloromethane (B109758). mdpi.com The reaction proceeds at room temperature and yields the desired ester in high purity. mdpi.com X-ray crystallographic analysis of this derivative has provided valuable information about its three-dimensional structure and supramolecular assembly, which is influenced by halogen-halogen interactions. mdpi.com

Another related ester derivative is 5-chloroquinolin-8-yl furan-2-carboxylate (B1237412). nih.gov The synthesis and structural characterization of this compound have also been reported, contributing to the understanding of how different acyl groups affect the properties of the parent molecule. nih.gov The crystal structure of this furan-2-carboxylate derivative reveals that the central ester group is twisted relative to both the quinoline and furoyl rings. nih.gov

| Ester Derivative | Acylating Agent | Key Structural Feature |

| (5-chloroquinolin-8-yl)-2-fluorobenzoate | 2-Fluorobenzoyl chloride | Planar ester fragment, halogen-halogen interactions |

| 5-chloroquinolin-8-yl furan-2-carboxylate | Furan-2-carbonyl chloride | Twisted ester group relative to ring systems |

| 5-chloroquinolin-8-yl 4-(acetyloxy)benzoate | 4-(acetyloxy)benzoyl chloride | --- |

1,3,4-Oxadiazole (B1194373) and Schiff Base Conjugates